molecular formula C8H15NO2 B1506009 (S)-3-Amino-3-cyclopentylpropanoic acid

(S)-3-Amino-3-cyclopentylpropanoic acid

Cat. No.: B1506009
M. Wt: 157.21 g/mol
InChI Key: SPOIBOUMGDWHCR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-cyclopentylpropanoic acid is a non-natural β-amino acid characterized by a cyclopentyl group and an amino group both attached to the third carbon of a propanoic acid backbone (C₈H₁₃NO₂, MW ≈ 155.19 g/mol) . This compound is widely used in peptide synthesis, medicinal chemistry, and biochemical research due to its unique stereochemical and steric properties. Its cyclopentyl moiety enhances lipophilicity, influencing membrane permeability and protein-binding interactions . Safety data indicate it requires standard handling precautions for amino acids, including avoiding inhalation and skin contact .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3S)-3-amino-3-cyclopentylpropanoic acid

InChI

InChI=1S/C8H15NO2/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1

InChI Key

SPOIBOUMGDWHCR-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(C1)[C@H](CC(=O)O)N

Canonical SMILES

C1CCC(C1)C(CC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Substitution Variants: Cyclopentyl vs. Aromatic Groups

Compounds with aromatic substituents instead of cyclopentyl groups exhibit distinct electronic and steric profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes References
(S)-3-Amino-3-cyclopentylpropanoic acid C₈H₁₃NO₂ 155.19 Cyclopentyl (C₅H₉) Peptide backbone modification, drug design
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 3-Nitrophenyl (NO₂-C₆H₄) High-purity intermediates for drug discovery
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 199.64 3-Chlorophenyl (Cl-C₆H₄) Potential kinase inhibitor scaffolds

Key Findings :

  • Electron-Withdrawing Effects : Nitro and chloro groups enhance reactivity in electrophilic substitutions, making these analogs suitable for covalent inhibitor design .
  • Lipophilicity : The cyclopentyl group provides greater lipophilicity (LogP ≈ 1.2) compared to nitro (LogP ≈ 0.5) or chloro (LogP ≈ 1.0) analogs, impacting bioavailability .

Positional Isomerism: Amino Group Placement

Variations in amino group position significantly alter biological activity:

Compound Name Amino Group Position Substituent Position Molecular Weight (g/mol) Notes References
This compound C3 C3 155.19 Enhanced steric hindrance for receptor selectivity
(S)-2-Amino-3-cyclopentylpropanoic acid C2 C3 155.19 Reduced steric bulk; mimics natural α-amino acids

Key Findings :

  • Steric Effects: The C3-amino configuration creates a bulkier structure, limiting conformational flexibility compared to C2 isomers .
  • Biological Mimicry: C2 isomers more closely resemble natural α-amino acids, enabling integration into peptide sequences without disrupting folding .

Derivatives with Protecting Groups

Protecting groups like Boc (tert-butoxycarbonyl) enhance stability during synthesis:

Compound Name Protecting Group Molecular Weight (g/mol) Applications References
Boc-(3S)-3-amino-3-cyclopentylpropanoic acid Boc 257.33 Solid-phase peptide synthesis (SPPS)
(S)-N-Boc-3-Amino-3-phenylpropanoic acid Boc 265.29 Intermediate for β-peptide antibiotics

Key Findings :

  • Synthetic Utility : Boc protection prevents unwanted side reactions during coupling steps in SPPS .
  • Solubility : Boc derivatives exhibit improved solubility in organic solvents (e.g., DMF, THF) compared to free acids .

Chain Length and Functional Modifications

Extensions or modifications to the carbon chain influence pharmacological properties:

Compound Name Chain Length Additional Functional Group Molecular Weight (g/mol) Notes References
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid C4 None 199.64 Increased flexibility for target engagement
This compound hydrochloride C3 Hydrochloride salt 191.65 (acid + HCl) Enhanced crystallinity for formulation

Key Findings :

  • Flexibility vs.
  • Salt Forms : Hydrochloride salts improve stability and solubility in aqueous buffers for in vitro assays .

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

One of the most prevalent approaches to prepare (S)-3-amino-3-cyclopentylpropanoic acid is through asymmetric catalytic hydrogenation of suitably functionalized precursors, such as cyclopentyl-substituted acrylates or derivatives.

  • Catalysts: Chiral rhodium or ruthenium complexes are commonly employed to induce enantioselectivity during hydrogenation.
  • Reaction Conditions: The process typically uses hydrogen gas under elevated pressures and controlled temperatures, with solvents selected to optimize catalyst activity and substrate solubility.
  • Outcome: This method yields the (S)-enantiomer with high enantiomeric excess, suitable for further applications in synthesis or pharmaceutical intermediates.

This asymmetric hydrogenation approach is scalable and adaptable for industrial production, especially when coupled with continuous flow reactors that enhance reaction control and throughput.

Multi-step Synthetic Route Involving Amide and Hydroxyalkanamide Intermediates

A detailed synthetic pathway reported for related amino acid derivatives involves several key steps:

  • Step 1: Formation of Dibenzylamino Intermediate

    • Starting from a precursor such as a hydroxyalkanamide, coupling reagents like 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) are used at room temperature for 6–24 hours.
    • After cooling, tertiary bases (e.g., N-methylmorpholine) and N,O-dimethylhydroxylamine hydrochloride are added.
    • The product is isolated by conventional means, yielding an (S)-configured intermediate with dibenzylamino protection.
  • Step 2: Cyclopentyl Isocyanide Addition

    • The dibenzylamino intermediate is dissolved in an inert solvent (e.g., methylene chloride), cooled to 0–5 °C.
    • Cyclopentyl isocyanide and acetic acid are added, and the reaction mixture is warmed to 25–30 °C and stirred for 16–24 hours.
    • The resulting product is neutralized and isolated, yielding a 3-(dibenzylamino)-2-acetoxyalkanenitrile derivative.
  • Step 3: Hydrolysis and Hydrogenation

    • The nitrile intermediate is hydrolyzed under basic conditions (aqueous sodium hydroxide in methanol) at 0–5 °C, then warmed to 25–30 °C over 16–24 hours.
    • The crude hydroxyalkanamide is isolated and subjected to catalytic hydrogenation using palladium catalysts (e.g., palladium on carbon or palladium(II) hydroxide) under hydrogen pressure (40–60 psi) at room temperature.
    • This step removes protecting groups and yields the this compound with high stereochemical purity (up to 99% as a single isomer).

Industrial Scale Considerations

  • Continuous Flow Reactors: Industrial production benefits from continuous flow technology, which allows precise control of reaction parameters, improved safety handling of hydrogen gas, and scalability.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the pure (S)-enantiomer, ensuring removal of side products and racemates.
  • Yield and Enantiomeric Excess: Optimized reaction conditions and catalyst selection are critical to maximize yield and enantiomeric excess, which are essential for pharmaceutical-grade material.

Comparative Reactivity and Structural Influence

The cyclopentyl group in this compound influences its chemical behavior:

Parameter This compound 3-Cyclohexyl Analog 3-Phenyl Analog
pKa (NH2) 8.3 ± 0.2 8.1 7.9
Oxidation half-life (H2O2) 42 min 28 min 15 min
Relative Acylation Rate 1.0 1.2 0.7

This data demonstrates enhanced steric protection and electronic modulation imparted by the cyclopentyl ring, which affects the compound's stability and reactivity during synthesis and downstream applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Advantages Limitations
Asymmetric Catalytic Hydrogenation Chiral Rh or Ru catalysts, H_2 gas Elevated pressure, controlled temp High enantiomeric excess, scalable Requires expensive catalysts
Multi-step Amide Intermediate Route EDCI, HOBT, N-methylmorpholine, Pd/C Room temp to 30 °C, hydrogenation High stereochemical purity (up to 99%) Multi-step, longer reaction times
Industrial Continuous Flow Adapted from above methods Continuous flow reactors Enhanced control, scalability Requires specialized equipment

Research Findings and Notes

  • The stereochemical integrity of the (S)-enantiomer is confirmed by conversion to cyclic derivatives (e.g., oxazolidinones) and chiral purity analysis.
  • The cyclopentyl substitution provides a unique chemical environment that can be exploited for selective transformations and biological applications.
  • Catalytic hydrogenation remains the most efficient and widely used method for large-scale production.
  • Protection and deprotection strategies (e.g., dibenzylamino groups) are crucial for controlling reactivity and achieving high purity in multi-step syntheses.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-3-Amino-3-cyclopentylpropanoic acid?

The synthesis typically involves asymmetric catalysis or chiral pool strategies. For enantioselective synthesis, enzymatic resolution or chiral auxiliaries (e.g., Fmoc or Boc protection groups) are effective. For example, Boc-protected derivatives (CAS 1260614-97-8) can be synthesized via Strecker or Mannich reactions, followed by deprotection . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (>98% purity as reported in protected forms) .

Q. How should researchers characterize the structural and stereochemical purity of this compound?

Key methods include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm cyclopentyl group integration (δ 1.5–2.5 ppm for cyclopentyl protons) and stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal data, as seen in related cyclopentyl derivatives .
  • Mass Spectrometry : Confirm molecular weight (C8_8H15_{15}NO2_2, MW 157.21) and fragmentation patterns .
  • Chiral HPLC : Use columns like Chiralpak IA/IB to validate enantiopurity (>98%) .

Q. What solvent systems are compatible with this compound in biochemical assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For biological studies, prepare stock solutions in DMSO (10 mM) and dilute in buffered aqueous media (pH 7.4) to avoid precipitation. Note that hydrochloride salts (e.g., Ref: 10-F449857) improve solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in:

  • Stereochemical purity : Validate enantiomeric excess using chiral HPLC for all batches .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Derivatization : Compare unprotected acids with stabilized forms (e.g., Boc-protected analogs in CAS 1260614-97-8) to assess metabolic stability .
    Reproducibility studies and meta-analyses of published IC50_{50}/EC50_{50} values are recommended .

Q. What strategies are effective for incorporating this compound into peptidomimetic drug candidates?

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives (CAS 1260609-14-0) for automated synthesis. Coupling reagents like HATU/HOBt in DMF yield >90% efficiency .
  • Conformational Analysis : Employ circular dichroism (CD) or molecular dynamics simulations to evaluate backbone rigidity imparted by the cyclopentyl group .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina with the compound’s SMILES (C1CCC(C1)C@HN) to model binding to enzymes like aminotransferases .
  • QSAR Modeling : Corrogate substituent effects (e.g., comparing cyclopentyl vs. phenyl analogs) on bioactivity using descriptors like LogP (predicted ~1.2) and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.